

Technical Guide: Synthesis of 1,3-Dimethylorotic Acid

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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

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Systematic Name: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS Registry Number: 4116-38-5 Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: Strategic Overview

1,3-Dimethylorotic acid is a critical pyrimidine scaffold used as an intermediate in the synthesis of adenosine receptor antagonists, theophylline derivatives, and as a reference standard in metabolic studies of pyrimidine biosynthesis.

While orotic acid (Vitamin B13) is naturally occurring, the 1,3-dimethyl derivative requires chemical intervention to block the N1 and N3 positions. This guide details two distinct pathways:

- The Methylation Pathway (Primary): Ideal for rapid laboratory-scale production using commercially available orotic acid.
- The De Novo Cyclization Pathway (Alternative): Best suited for introducing isotopic labels (

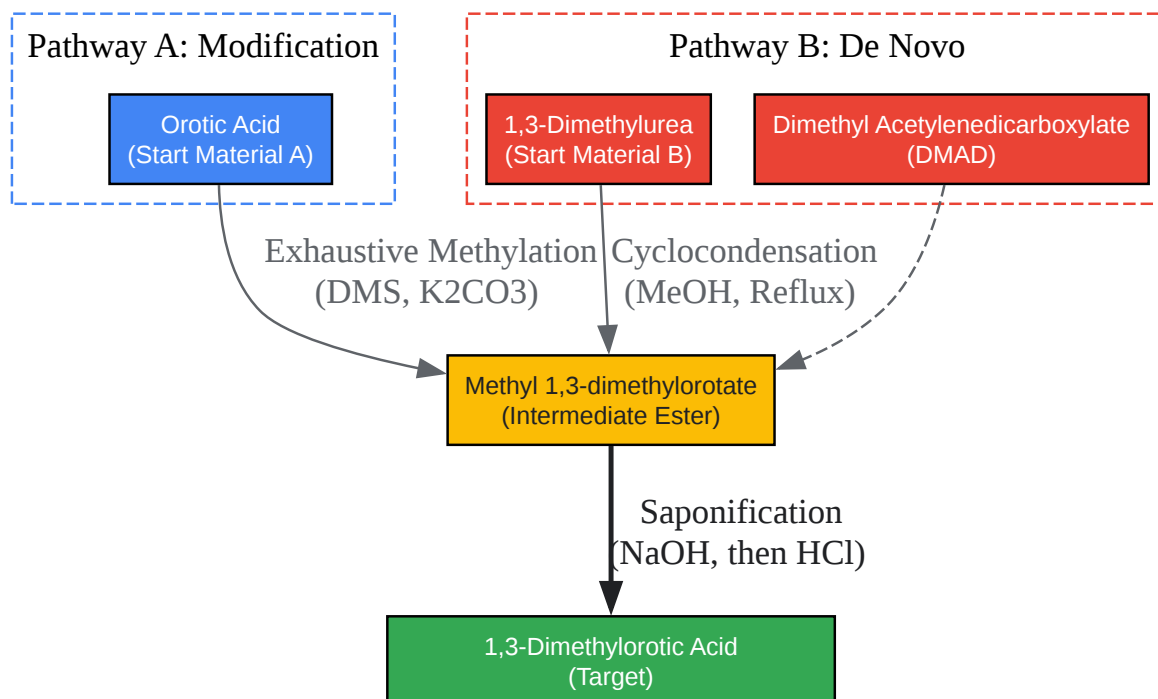
) or when starting from acyclic precursors.

Part 2: Retrosynthetic Analysis & Logic

The structural objective is the methylation of the pyrimidine ring nitrogens (N1 and N3) while retaining the C6-carboxylic acid functionality.

- Disconnection A (N-Methylation): The most direct route disconnects the methyl groups from the nitrogen atoms, leading back to Orotic Acid.
 - Challenge: Orotic acid has three nucleophilic sites: N1, N3, and the carboxylate oxygen.
 - Solution: Exhaustive methylation using a strong electrophile (Dimethyl Sulfate) followed by selective hydrolysis of the resulting ester.
- Disconnection B (Cyclization): Disconnects the N1-C6 and N3-C2 bonds, leading to 1,3-Dimethylurea and a four-carbon dielectrophile (Dimethyl Acetylenedicarboxylate - DMAD).
 - Advantage:^[1]^[2] Allows for cleaner regiochemistry if N-alkylation of the parent ring proves difficult due to solubility.

Synthesis Logic Diagram



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Figure 1: Retrosynthetic logic showing convergent pathways to the methyl ester intermediate, followed by hydrolysis to the target acid.

Part 3: Experimental Protocols

Method A: Exhaustive Methylation of Orotic Acid (Standard Protocol)

This method utilizes the high reactivity of dimethyl sulfate (DMS) to methylate both ring nitrogens and the carboxylic acid simultaneously. The resulting methyl ester is then hydrolyzed.

Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Use only in a fume hood with appropriate PPE (double gloves, face shield). Neutralize spills with aqueous ammonia.

Step 1: Synthesis of Methyl 1,3-dimethylorotate

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

- Reagents:
 - Orotic Acid Monohydrate: 10.0 g (57.4 mmol)
 - Potassium Carbonate (, anhydrous): 31.7 g (230 mmol, 4.0 eq)
 - Dimethyl Sulfate (DMS): 16.3 mL (172 mmol, 3.0 eq)
 - Acetone (Reagent Grade): 250 mL
- Procedure:
 - Suspend orotic acid and in acetone.
 - Add DMS dropwise over 15 minutes. Note: The reaction is exothermic.
 - Heat the mixture to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) until the starting material () disappears and the less polar ester () is formed.
 - Workup: Filter the hot reaction mixture to remove inorganic salts (, excess Carbonate). Wash the filter cake with warm acetone.
 - Concentrate the filtrate under reduced pressure to yield a pale yellow oil or solid.
 - Purification: Recrystallize from minimal hot methanol or isopropanol to obtain Methyl 1,3-dimethylorotate as white crystals.
 - Expected Yield: 85–90%.

Step 2: Hydrolysis to 1,3-Dimethylorotic Acid

- Reagents:

- Methyl 1,3-dimethylorotate (from Step 1)
- Sodium Hydroxide (2M aqueous solution)
- Hydrochloric Acid (6M)
- Procedure:
 - Dissolve the ester in 2M NaOH (5 eq) and stir at room temperature for 2 hours. (Heating to 50°C accelerates the process if solubility is poor).
 - Cool the solution to 0–5°C in an ice bath.
 - Acidify carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.
 - Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 60°C.
- Characterization:
 - Appearance: White crystalline powder.
 - ¹H NMR (DMSO-d₆, 400 MHz):

13.5 (br s, 1H, COOH), 6.15 (s, 1H, H-5), 3.42 (s, 3H, N-Me), 3.21 (s, 3H, N-Me).

Method B: De Novo Synthesis (Cyclocondensation)

This route is preferred if Orotic Acid is unavailable or if specific isotopic labeling is required.

Protocol

- Reagents:
 - 1,3-Dimethylurea: 5.0 g (56.7 mmol)
 - Dimethyl Acetylenedicarboxylate (DMAD): 8.05 g (56.7 mmol)
 - Methanol (dry): 100 mL^[3]
- Procedure:

- Dissolve 1,3-dimethylurea in dry methanol in a round-bottom flask.
- Add DMAD dropwise at room temperature.
- Heat to reflux for 8–12 hours. The reaction proceeds via a Michael addition followed by cyclization.
- Cool the mixture. The intermediate (Methyl 1,3-dimethylorotate) may precipitate; if not, concentrate the solvent.
- Hydrolysis: Perform the alkaline hydrolysis as described in Method A, Step 2.
- Note: This pathway often yields higher purity crude material as it avoids the inorganic salts generated in Method A.

Part 4: Data Summary & Comparison

Parameter	Method A: Methylation	Method B: De Novo
Starting Material	Orotic Acid (Vitamin B13)	1,3-Dimethylurea + DMAD
Reagent Cost	Low (DMS is cheap)	Moderate (DMAD is expensive)
Atom Economy	Lower (Loss of sulfates)	High (Addition reaction)
Safety Profile	High Risk (DMS is toxic/carcinogenic)	Moderate (DMAD is a sensitizer)
Scalability	Excellent (Standard industrial process)	Good (Limited by DMAD cost)
Primary Impurity	Monomethylated species (if DMS is limiting)	Uncyclized Michael adducts

Part 5: References

- Biosynthesis and Chemistry of Orotic Acid:
 - Title: Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance.

- Source: PubMed (NIH).
- URL:[[Link](#)]
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 - Title: Dimethyl sulfate - Wikipedia (Chemical Properties & Safety).
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- Uracil Derivative Synthesis (Analogous Protocols):
 - Title: One pot rapid synthesis of 1,3-diethyl-6-methyl uracil.
 - Source: Journal of Chemical and Pharmaceutical Research.[4]
 - URL:[[Link](#)]
- Compound Identification:
 - Title: **1,3-Dimethylorotic acid** (CAS 4116-38-5) Entry.[5][6][7][8][9]
 - Source: ChemicalBook.

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